N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and is often explored for therapeutic purposes.
Mechanism of Action
Target of Action
The primary targets of N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are proangiogenic receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation .
Mode of Action
This compound: interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the cells, leading to changes in cellular functions .
Biochemical Pathways
The compound affects the biochemical pathways associated with the aforementioned RTKs . By inhibiting these receptors, This compound disrupts the downstream signaling pathways, leading to the inhibition of cell growth and survival .
Pharmacokinetics
The pharmacokinetics of This compound It is known that the compound has the ability to inhibit interleukin 6 secretion in beas-2b cells .
Result of Action
The result of the action of This compound is the attenuation of proinflammatory cytokine and chemokine gene expression, and the reduction of macrophage infiltration .
Biochemical Analysis
Biochemical Properties
N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been reported to inhibit proangiogenic receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β) and epidermal growth factor receptor (EGFR), along with microtubule targeting . This suggests that it interacts with these enzymes and proteins, potentially altering their function and influencing biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound has been found to inhibit interleukin 6 secretion in BEAS-2B cells . It also showed effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales . These effects suggest that the compound influences cell function and may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages . This suggests that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, oral administration of different doses of a similar compound showed effective alleviation of psoriasis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with pyrrolo[2,3-d]pyrimidine intermediates. The reaction conditions often involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that targets cyclin-dependent kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other pyrrolo[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
N-benzyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O/c1-31-22-14-12-21(13-15-22)30-17-23(20-10-6-3-7-11-20)24-25(28-18-29-26(24)30)27-16-19-8-4-2-5-9-19/h2-15,17-18H,16H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHFGYIEMXSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.